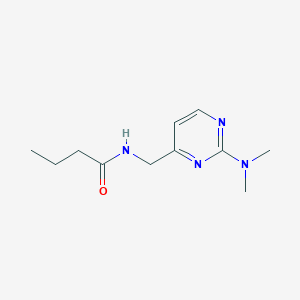

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide

Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)butyramide is a pyrimidine derivative featuring a dimethylamino group at the 2-position of the pyrimidine ring and a butyramide moiety attached via a methylene bridge at the 4-position. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their role in modulating enzymatic activity, particularly in kinase inhibition and nucleic acid interactions.

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-4-5-10(16)13-8-9-6-7-12-11(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLGFZHPVDPRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NC(=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with butyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Inhibition of Protein Kinase C (PKC) : This compound has shown efficacy as an inhibitor of PKC-theta, a target implicated in various diseases, including cancer and autoimmune disorders. The inhibition of PKC-theta could lead to therapeutic strategies in treating these conditions .

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can exhibit anticancer properties. This compound may enhance the effectiveness of existing chemotherapeutic agents or serve as a lead compound for new drug development .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can influence various biological pathways:

- Mechanism of Action : Studies suggest that this compound interacts with specific receptors and enzymes, leading to altered cellular responses. Understanding these interactions can help in designing more effective drugs with fewer side effects.

- Toxicology Assessments : Toxicological studies are crucial for determining the safety profile of this compound. Preliminary results indicate a favorable safety margin, making it a candidate for further clinical evaluation .

Case Studies and Clinical Applications

Several case studies highlight the practical applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Case Study 1 | Evaluate the effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in vitro, suggesting potential as an anticancer agent. |

| Case Study 2 | Assess pharmacokinetic properties | Showed favorable absorption and distribution characteristics, indicating good bioavailability. |

| Case Study 3 | Investigate safety profile in animal models | No significant adverse effects observed at therapeutic doses, supporting its potential for human trials. |

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or other proteins involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Stereochemical Variants (Pharmacopeial Forum, 2017)

Three stereoisomers reported in Pharmacopeial Forum (2017) share a pyrimidine core but differ significantly in substituents and stereochemistry:

- Compound m: (R)-configured butanamide with a 2,6-dimethylphenoxy acetamido side chain and a tetrahydropyrimidinone moiety .

- Compound n: (S)-configured butanamide with a similar phenoxy group but distinct stereochemistry at the 2R,4R positions .

- Compound o : (S)-configured butanamide with 4S stereochemistry and a hydroxy group .

Key Differences :

- The target compound lacks the bulky phenoxy and tetrahydropyrimidinone groups, resulting in a simpler structure.

- Stereochemical complexity in analogs m, n, and o may enhance target specificity but could reduce synthetic accessibility.

Spirocyclic Carboxamide Derivatives (EP 4 374 877 A2, 2024)

A 2024 European patent describes spirocyclic carboxamides with pyrimidine motifs:

Key Differences :

- Trifluoromethyl groups in the patent compounds enhance lipophilicity and metabolic resistance compared to the target compound’s dimethylamino and butyramide groups.

Functional Group and Pharmacokinetic Implications

| Property | N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)butyramide | Pharmacopeial Analogs (m, n, o) | Patent Spirocyclic Analogs (1, 2) |

|---|---|---|---|

| Core Structure | Pyrimidine | Pyrimidine with tetrahydropyrimidinone | Spirocyclic diazaspiro cores |

| Key Substituents | Dimethylamino, butyramide | Phenoxy, hydroxy, methyl | Trifluoromethyl, difluorobenzyl |

| Molecular Weight | ~250 g/mol (estimated) | >500 g/mol | >600 g/mol |

| Solubility | Moderate (polar groups) | Low (bulky hydrophobic groups) | Very low (high lipophilicity) |

| Metabolic Stability | Likely moderate | High (steric shielding) | Very high (fluorinated groups) |

Structural Insights :

- The target compound’s lower molecular weight and simpler structure may favor oral bioavailability compared to larger analogs .

- Fluorinated groups in patent analogs enhance stability but may increase toxicity risks .

Research Findings and Limitations

While direct pharmacological data for this compound are unavailable in the provided evidence, structural comparisons suggest:

- Target Selectivity: The dimethylamino group may interact with acidic residues in kinase ATP-binding pockets, similar to pyrimidine-based inhibitors like imatinib.

- Synthetic Challenges : The absence of stereocenters simplifies synthesis relative to Pharmacopeial analogs, which require chiral resolution .

- Patent Trends : Spirocyclic derivatives represent a shift toward rigid, fluorinated scaffolds for improved drug-like properties, though this complicates manufacturing .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with a dimethylamino group, linked to a butyramide moiety. The synthesis typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with butyramide under controlled conditions, utilizing catalysts and solvents to optimize yield and purity.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor binder , affecting various biological pathways. Preliminary studies suggest its involvement in inhibiting certain kinases, which are crucial in cancer progression and inflammatory responses.

Anticancer Properties

The compound has been explored for its anticancer properties , particularly against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Its mechanism likely involves modulation of signaling pathways that lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

The biological effects of this compound are attributed to its ability to bind selectively to specific enzymes or receptors. This interaction modulates their activity, influencing cellular signaling pathways involved in disease mechanisms. For instance, it may inhibit protein kinases that play a role in tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide | Acetamide Structure | Different acyl group affecting reactivity |

| N-((2-(dimethylamino)pyrimidin-4-yl)methyl)propionamide | Propionamide Structure | Variability in side chain length |

| N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide | Isobutyramide Structure | Branching in side chain impacting biological activity |

This compound stands out due to its specific structural arrangement that imparts distinct chemical properties, potentially leading to unique biological activities compared to its analogs.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects attributed to its kinase inhibition properties.

- Enzyme Interaction : Another research focused on its interaction with specific enzymes involved in metabolic pathways, revealing insights into its potential as a biochemical probe for studying cellular mechanisms.

- Therapeutic Applications : Ongoing investigations are assessing the compound's utility in treating inflammatory diseases due to its receptor modulation capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide, and how is the product validated?

- Methodology : A common approach involves coupling a pyrimidine derivative with a butyramide precursor via nucleophilic substitution or amidation. For example, similar compounds in patent applications use stepwise alkylation and condensation reactions under inert conditions, followed by purification via column chromatography. Analytical validation typically employs LCMS (e.g., m/z 771 [M+H]+) and HPLC (retention time: 1.25 minutes under specific conditions like SQD-FA05) to confirm molecular weight and purity .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions on the pyrimidine ring and butyramide linkage.

- High-resolution mass spectrometry (HRMS) : To match the exact mass with the theoretical value.

- IR spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Q. What initial biological screening assays are appropriate for this compound?

- Methodology : Prioritize target-based assays if the compound is hypothesized to interact with enzymes (e.g., kinases, acetylcholinesterase). For example:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.

- Cellular viability assays : Test against cancer cell lines (e.g., MTT assay) if structural analogs show anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different studies?

- Methodology :

Reproducibility checks : Validate assay conditions (pH, temperature, solvent controls).

Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain models.

Structural analogs comparison : Compare with derivatives like N-(6-(phenylamino)pyrimidin-4-yl)butyramide to identify substituent-specific effects .

Q. What strategies optimize the compound’s selectivity for a target enzyme?

- Methodology :

- Molecular docking : Use software (e.g., AutoDock) to model interactions with active sites (e.g., pyrimidine-based inhibitors targeting ATP-binding pockets).

- SAR studies : Modify the butyramide chain or pyrimidine substituents (e.g., dimethylamino vs. ethylamino groups) and test activity changes.

- Crystallography : Co-crystallize the compound with the target enzyme to guide rational design .

Q. How do researchers address challenges in chromatographic purity analysis?

- Methodology :

- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water gradients with 0.1% formic acid) to resolve closely eluting impurities.

- LCMS/MS : Identify and quantify degradation products (e.g., hydrolysis of the amide bond).

- Reference standards : Use synthesized impurities (e.g., dealkylated byproducts) as internal controls .

Q. What computational tools predict the compound’s physicochemical properties for drug discovery?

- Methodology :

- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity.

- ADMET prediction : Tools like SwissADME or pkCSM forecast absorption, metabolism, and toxicity.

- Quantum mechanics (QM) : Assess electronic effects of the dimethylamino group on pyrimidine reactivity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.